molecular formula C8H13ClO2 B1323570 Ethyl 5-chloro-5-hexenoate CAS No. 485320-21-6

Ethyl 5-chloro-5-hexenoate

Cat. No.: B1323570
CAS No.: 485320-21-6
M. Wt: 176.64 g/mol
InChI Key: FSFRVYOQXYVSAW-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-5-hexenoate is an organic compound with the molecular formula C8H13ClO2. It is an ester derived from 5-chloro-5-hexenoic acid and ethanol. This compound is characterized by the presence of a chloro group and a double bond within its structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-chloro-5-hexenoate can be synthesized through the esterification of 5-chloro-5-hexenoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-5-hexenoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like m-chloroperbenzoic acid for epoxidation or osmium tetroxide for dihydroxylation.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted esters or amides.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 5-chloro-5-hexenoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: For the development of potential pharmaceutical compounds.

    Material Science: In the preparation of polymers and other advanced materials.

    Biological Studies: As a probe to study enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 5-chloro-5-hexenoate in chemical reactions involves the reactivity of its functional groups. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The double bond can participate in addition reactions, making the compound a versatile intermediate in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-hexenoate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.

    Methyl 5-chloro-5-hexenoate: Similar structure but with a methyl ester group instead of an ethyl ester group, which can affect its reactivity and physical properties.

    5-Chloro-5-hexenoic acid: The parent acid of this compound, which can be used to synthesize the ester.

Uniqueness

This compound is unique due to the presence of both a chloro group and a double bond, providing multiple reactive sites for chemical transformations. This makes it a valuable intermediate in the synthesis of a wide range of organic compounds.

Properties

IUPAC Name

ethyl 5-chlorohex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-3-11-8(10)6-4-5-7(2)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFRVYOQXYVSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641090
Record name Ethyl 5-chlorohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485320-21-6
Record name Ethyl 5-chlorohex-5-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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